5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and an oxadiazole ring, both of which are known for their significant roles in medicinal chemistry and material science. The presence of bromophenyl and trifluoromethylphenyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the bromophenyl group: This step often involves the use of bromine or bromine-containing reagents under controlled conditions.
Formation of the oxadiazole ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the trifluoromethylphenyl group: This step typically involves the use of trifluoromethylation reagents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO), catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar compounds to 5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole include other pyrazole and oxadiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
- 3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one .
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
These compounds highlight the diversity within the class of pyrazole and oxadiazole derivatives and underscore the unique properties of this compound.
Properties
Molecular Formula |
C18H10BrF3N4O |
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Molecular Weight |
435.2 g/mol |
IUPAC Name |
5-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H10BrF3N4O/c19-13-6-2-3-10(8-13)14-9-15(25-24-14)17-23-16(26-27-17)11-4-1-5-12(7-11)18(20,21)22/h1-9H,(H,24,25) |
InChI Key |
JDONBBWWJBGPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=NN3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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